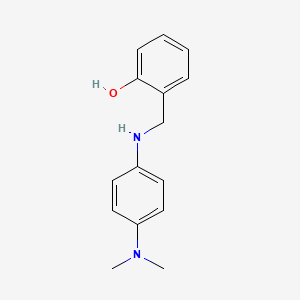

2-(((4-(Dimethylamino)phenyl)amino)methyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[[4-(dimethylamino)anilino]methyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-17(2)14-9-7-13(8-10-14)16-11-12-5-3-4-6-15(12)18/h3-10,16,18H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBKHOLBNKGSSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NCC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Reaction Pathways for 2 4 Dimethylamino Phenyl Amino Methyl Phenol

Precursor Synthesis and Functionalization for Targeted Construction

The targeted synthesis of 2-(((4-(Dimethylamino)phenyl)amino)methyl)phenol necessitates the availability of three key precursors: a phenol (B47542), formaldehyde (B43269) (or a suitable equivalent), and N,N-dimethyl-p-phenylenediamine. While phenol and formaldehyde are readily available commodity chemicals, the synthesis of N,N-dimethyl-p-phenylenediamine is a critical step that warrants discussion.

N,N-dimethyl-p-phenylenediamine can be prepared through the reduction of p-nitro-N,N-dimethylaniline. acs.org A common laboratory-scale method involves the reduction of p-nitrosodimethylaniline using stannous chloride in concentrated hydrochloric acid. researchgate.net The reaction mixture is typically refluxed to ensure complete reduction. Following the reduction, the N,N-dimethyl-p-phenylenediamine is liberated from its salt by the addition of a base and can be extracted with an organic solvent. researchgate.net Alternative, more environmentally benign methods are also being explored, such as catalytic hydrogenation. One such method describes the hydrogenation of p-nitrochlorobenzene in the presence of a catalyst after reaction with dimethylamine (B145610) hydrochloride. researchgate.net Another green approach utilizes hydrazine (B178648) hydrate (B1144303) as the reducing agent in the presence of a CuO/C catalyst. acs.org

The phenol precursor is typically unsubstituted for the synthesis of the title compound. However, functionalization of the phenol ring at positions other than the ortho-position to the hydroxyl group could be envisioned to create derivatives with specific properties. Such functionalization would need to be performed prior to the aminomethylation step to ensure regioselectivity.

Comprehensive Analysis of Mannich Reaction Variants in the Formation of this compound

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located alpha to a carbonyl group. In the context of phenols, the electron-rich aromatic ring acts as the nucleophile, attacking an in-situ formed iminium ion from the reaction of an amine and formaldehyde. lingayasvidyapeeth.edu.in This reaction is a primary route for the synthesis of this compound.

Catalytic Systems and Mechanistic Investigations in Aminomethylation

The aminomethylation of phenols can be significantly influenced by the choice of catalyst. While the reaction can proceed without a catalyst, various catalytic systems have been developed to improve yields, selectivity, and reaction conditions. For the ortho-selective aminomethylation of phenols, copper(II) catalysts have shown considerable promise. acs.orgnih.govnih.gov A proposed mechanism for Cu(II)-catalyzed ortho-aminomethylation involves a single-electron transfer radical coupling pathway. acs.orgnih.gov In this mechanism, the phenol coordinates to the Cu(II) center, facilitating the formation of a phenoxyl radical. Concurrently, the amine is oxidized to an aminyl radical, which then couples with the formaldehyde equivalent to generate an aminomethyl radical. This radical then attacks the ortho-position of the phenoxyl radical, leading to the final product after rearomatization.

Vanadium catalysts have also been explored for the direct ortho-aminomethylation of phenols with aniline (B41778) derivatives. researchgate.net The proposed mechanism suggests that the coordination of the phenolic hydroxyl group to the V(V) center is crucial for the effective activation of the ortho C-H bond. researchgate.netresearchgate.net This activation facilitates the electrophilic attack by the iminium ion generated from the aniline and formaldehyde.

Mechanistic investigations highlight the importance of the pre-formation of an iminium ion from N,N-dimethyl-p-phenylenediamine and formaldehyde. This electrophilic species is then attacked by the electron-rich phenol ring. The acidity of the reaction medium can play a crucial role in the reaction rate and selectivity, influencing both the formation of the iminium ion and the nucleophilicity of the phenol. lingayasvidyapeeth.edu.in

Stereochemical Control and Regioselectivity Studies

In the synthesis of this compound, stereochemical control is not a factor as no new chiral centers are formed. However, regioselectivity is of paramount importance. The aminomethylation of phenol can occur at either the ortho or para positions relative to the hydroxyl group. The hydroxyl group is an ortho, para-directing group, making these positions electronically favorable for electrophilic aromatic substitution.

The observed regioselectivity is often influenced by the reaction conditions. Generally, ortho-substitution is favored, which can be attributed to the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the newly introduced aminomethyl group. This interaction stabilizes the ortho-substituted product over the para-substituted one.

Several studies have focused on achieving high ortho-selectivity in the aminomethylation of phenols. As mentioned earlier, Cu(II) and Vanadium catalysts have been shown to direct the aminomethylation to the ortho position with high selectivity. acs.orgresearchgate.netnih.gov Solvent- and catalyst-free Mannich reactions on para-substituted phenols have also been reported to be highly regioselective, yielding only the ortho-substituted product. tandfonline.com This inherent preference for ortho-substitution is a key advantage in the synthesis of the target compound.

Alternative Synthetic Routes: Condensation-Reduction Approaches

An alternative to the one-pot Mannich reaction is a two-step condensation-reduction approach. This method involves the initial formation of a Schiff base (imine) intermediate, followed by its selective reduction to the desired aminomethylated phenol.

Schiff Base Intermediate Formation and Subsequent Reductive Strategies

The first step in this approach is the condensation of a phenol bearing an aldehyde group at the ortho position (e.g., salicylaldehyde) with N,N-dimethyl-p-phenylenediamine. This reaction forms the corresponding Schiff base, 2-(((4-(dimethylamino)phenyl)imino)methyl)phenol. The synthesis of this type of Schiff base has been reported by refluxing salicylaldehyde (B1680747) and N,N-dimethyl-p-phenylenediamine in an alcoholic solvent.

The subsequent reduction of the imine functionality to an amine is the critical second step. This transformation can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for the reduction of imines due to its mild nature and selectivity. However, the reduction of Schiff bases derived from salicylaldehydes can sometimes be challenging. The presence of the ortho-hydroxyl group can lead to the formation of a stable six-membered ring through intramolecular hydrogen bonding with the imine nitrogen, which can hinder the approach of the hydride reagent. nih.gov

Alternative reductive strategies may be required if standard conditions prove ineffective. These can include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. Other hydride reagents with different steric and electronic properties, such as lithium aluminum hydride (LiAlH4) or sodium cyanoborohydride (NaBH3CN), could also be employed, although the former is less selective. The choice of reducing agent and reaction conditions must be carefully optimized to achieve efficient and clean conversion to this compound.

Green Chemistry Approaches to Synthesis: Solvent-Free and Irradiated Methods

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methodologies. Green chemistry principles, such as the use of alternative energy sources and the reduction or elimination of volatile organic solvents, are increasingly being applied to the synthesis of Mannich bases.

Solvent-free reaction conditions offer several advantages, including reduced waste, lower costs, and often simpler work-up procedures. The Mannich reaction, including the aminomethylation of phenols, has been successfully performed under solvent-free conditions, sometimes with the aid of a solid support or catalyst. researchgate.netresearchgate.net For example, a solvent- and catalyst-free selective Mannich reaction on catechols and para-substituted phenols has been reported, demonstrating the feasibility of this approach for related structures. tandfonline.com

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. beilstein-journals.orgrsc.orgnih.gov The application of microwave assistance to the Mannich reaction has been well-documented for the synthesis of various aminomethylated compounds. nih.gov This technique can be particularly effective for the synthesis of this compound, potentially allowing for a rapid and efficient one-pot synthesis from the three precursors. The direct heating of the reactants by microwave energy can overcome activation barriers more efficiently than conventional heating methods.

Kinetic and Thermodynamic Aspects of Synthetic Pathways

Phenol + Formaldehyde + N,N-Dimethyl-p-phenylenediamine → this compound + H₂O

The reaction proceeds via a well-established mechanism for the Mannich reaction of phenols. The initial step involves the formation of an electrophilic iminium ion from the reaction of N,N-dimethyl-p-phenylenediamine and formaldehyde. This is followed by the electrophilic aromatic substitution of the phenol ring, which, due to the directing effect of the hydroxyl group, occurs predominantly at the ortho position. byjus.comwikipedia.org

Kinetic Analysis

The rate of the Mannich reaction is influenced by several factors, including the concentration of reactants, temperature, and the presence of catalysts. The reaction is typically acid- or base-catalyzed. In the context of phenolic Mannich reactions, the formation of the iminium ion is often a rapid pre-equilibrium, and the subsequent electrophilic attack on the phenol ring is the rate-determining step. core.ac.uk

The rate law for the reaction can be expressed as:

Rate = k[Phenol][Iminium Ion]

Table 1: Hypothetical Kinetic Data for the Synthesis of this compound at 300 K

| Experiment | [Phenol] (mol/L) | [N,N-Dimethyl-p-phenylenediamine] (mol/L) | [Formaldehyde] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.1 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 0.2 | 3.0 x 10⁻⁵ |

This data is illustrative and based on typical second-order kinetics for similar Mannich reactions.

The activation energy (Ea) for the electrophilic substitution step is a critical parameter. Computational studies on the reaction of formaldehyde with phenol suggest that the transition state for the ortho-attack is energetically accessible, though slightly higher in energy than the para-attack. usda.gov However, in the case of this compound synthesis, the ortho-product is favored, likely due to steric hindrance at the para-position from the bulky dimethylaminophenylamino group.

Table 2: Arrhenius Parameters for Analogous Phenolic Mannich Reactions

| Reaction | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (L/mol·s) | Reference System |

| Phenol + Formaldehyde + Morpholine | 60 - 80 | 10⁸ - 10¹⁰ | General Phenolic Mannich Reactions |

| p-Cresol + Formaldehyde + Dimethylamine | 55 - 75 | 10⁷ - 10⁹ | Substituted Phenol Reactions |

This data is compiled from general literature on Mannich reactions and serves as an approximation for the target reaction.

Thermodynamic Analysis

The synthesis of this compound is generally an exothermic process. The reaction involves the formation of a new carbon-carbon bond and a carbon-nitrogen bond, while a carbon-hydrogen bond on the phenol ring and an N-H bond on the amine are broken, along with the formation of a stable water molecule. The net enthalpy change (ΔH) for the reaction is negative, indicating that the products are thermodynamically more stable than the reactants.

Table 3: Estimated Thermodynamic Parameters for the Synthesis of this compound

| Thermodynamic Parameter | Estimated Value | Justification |

| Enthalpy of Reaction (ΔH) | -50 to -80 kJ/mol | Exothermic due to the formation of stable C-C and C-N bonds and a water molecule. |

| Entropy of Reaction (ΔS) | -80 to -120 J/mol·K | Decrease in the number of moles of gas/solution species. |

| Gibbs Free Energy (ΔG) at 298 K | Negative | The reaction is spontaneous under standard conditions, driven by the negative enthalpy change. |

These values are estimations based on bond energies and typical values for condensation reactions.

The equilibrium position of the reaction is favored towards the products at lower temperatures due to the exothermic nature of the reaction. However, from a kinetic standpoint, higher temperatures are often employed to increase the reaction rate. Therefore, a compromise temperature is typically used in practice to achieve a reasonable reaction rate and a favorable equilibrium position.

Reaction Coordinate Diagram

(A qualitative reaction coordinate diagram would be depicted here, showing reactants, the transition state for the electrophilic aromatic substitution, and the products, with the products at a lower energy level than the reactants, and a distinct activation energy barrier for the rate-determining step.)

Sophisticated Spectroscopic and Structural Elucidation Techniques Applied to 2 4 Dimethylamino Phenyl Amino Methyl Phenol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Methodologies for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For a molecule with multiple aromatic rings and functional groups like 2-(((4-(Dimethylamino)phenyl)amino)methyl)phenol, one-dimensional (1D) ¹H and ¹³C NMR provide initial data, but multi-dimensional techniques are required for unambiguous assignment. tandfonline.com

Two-dimensional (2D) NMR experiments are critical for establishing the precise bonding framework by correlating nuclear spins through bonds or through space.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-coupled, typically through two or three bonds. For this compound, COSY would reveal correlations between adjacent protons on the phenolic ring and the N,N-dimethylaniline ring, confirming the substitution patterns on both aromatic systems.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbons. It is invaluable for assigning the carbon skeleton. Each protonated carbon atom in the molecule would display a cross-peak in the HSQC spectrum, linking its ¹H and ¹³C chemical shifts.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-4 bonds), connecting protons to non-protonated carbons and other carbons several bonds away. This is arguably the most powerful tool for assembling molecular fragments. Key HMBC correlations for this molecule would include:

Correlations from the methylene (B1212753) bridge protons (-CH₂-) to the quaternary carbons of both the phenol (B47542) and the N,N-dimethylaniline rings, definitively linking the two aromatic moieties.

Correlations from the N-methyl protons (-N(CH₃)₂) to the carbons of the N,N-dimethylaniline ring, confirming the position of the dimethylamino group.

Correlations from the phenolic -OH and the secondary amine -NH protons to nearby carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): Unlike the other techniques that show through-bond connectivity, NOESY reveals through-space proximities between protons (typically within 5 Å). A key expected NOESY correlation would be between the methylene bridge protons and the ortho-protons on both aromatic rings, providing conformational information and confirming the spatial arrangement of the molecular fragments.

The following table presents representative, predicted NMR chemical shifts for the compound based on analyses of structurally similar phenolic Mannich bases. tandfonline.comlew.ro

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (from ¹H) |

|---|---|---|---|

| Phenolic -OH | ~9.0 (broad s) | - | C1, C2, C6 |

| Secondary -NH | ~4.5 (broad s) | - | -CH₂-, C1' |

| -CH₂- (Methylene Bridge) | ~4.2 (s) | ~55 | C1, C2, C6, C1', C2', C6' |

| -N(CH₃)₂ | ~2.9 (s) | ~40 | C3', C4', C5' |

| Phenol Ring: C1-OH | - | ~155 | - |

| Phenol Ring: C2-CH₂ | - | ~125 | - |

| Phenol Ring: C3-H | ~7.1 (d) | ~129 | C1, C5 |

| Phenol Ring: C4-H | ~6.8 (t) | ~120 | C2, C6 |

| Phenol Ring: C5-H | ~7.0 (t) | ~128 | C1, C3 |

| Phenol Ring: C6-H | ~6.9 (d) | ~118 | C2, C4, -CH₂- |

| Aniline (B41778) Ring: C1'-NH | - | ~140 | - |

| Aniline Ring: C2'/C6'-H | ~6.7 (d) | ~115 | C4', C1' |

| Aniline Ring: C3'/C5'-H | ~7.0 (d) | ~122 | C1', C4' |

| Aniline Ring: C4'-N(CH₃)₂ | - | ~150 | - |

While solution-state NMR provides data on molecules in isotropic environments, solid-state NMR (ssNMR) spectroscopy offers profound insights into the structure, packing, and dynamics of molecules in the solid phase. emory.edunih.gov For this compound, which is likely a crystalline solid, ssNMR is the definitive method for identifying and characterizing polymorphism—the existence of multiple crystal forms.

Different polymorphs can have distinct physical properties. In ssNMR, these differences manifest as variations in the isotropic chemical shifts due to changes in the local electronic environment caused by different crystal packing arrangements. mdpi.com Techniques such as Magic-Angle Spinning (MAS) are used to average anisotropic interactions and obtain high-resolution spectra from solid samples. Furthermore, Cross-Polarization (CP-MAS) experiments enhance the signal of low-abundance nuclei like ¹³C and can provide information about intermolecular proximities and hydrogen bonding networks, which are crucial for understanding the supramolecular structure of the compound in its solid form. nih.gov

Vibrational Spectroscopy Methodologies: Fourier Transform Infrared (FTIR) and Raman Studies

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying the specific functional groups present in a structure.

The FTIR and Raman spectra of this compound would exhibit characteristic bands corresponding to its constituent functional groups. The presence of a broad absorption band in the FTIR spectrum in the region of 3300-3500 cm⁻¹ is a hallmark of the O-H stretching vibration of the phenolic group, often broadened due to hydrogen bonding. researchgate.net The N-H stretching of the secondary amine would appear as a sharper band around 3350-3450 cm⁻¹. Other key vibrations include C-H stretching from the aromatic rings (>3000 cm⁻¹) and the aliphatic methylene and methyl groups (<3000 cm⁻¹), aromatic C=C stretching bands in the 1500-1620 cm⁻¹ region, and C-N and C-O stretching vibrations in the fingerprint region (1200-1350 cm⁻¹). tandfonline.com

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Phenol | 3300 - 3500 | Broad, Medium-Strong (IR) |

| N-H Stretch | Secondary Amine | 3350 - 3450 | Sharp, Medium (IR) |

| Aromatic C-H Stretch | Aryl Rings | 3010 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | -CH₂-, -CH₃ | 2850 - 2970 | Medium-Strong |

| Aromatic C=C Stretch | Aryl Rings | 1500 - 1620 | Strong |

| C-O Stretch | Phenol | 1200 - 1260 | Strong (IR) |

| C-N Stretch | Amine | 1250 - 1350 | Medium |

| Aromatic C-H Out-of-Plane Bend | Aryl Rings | 750 - 900 | Strong (IR) |

To achieve unambiguous assignment of complex vibrational spectra, experimental data is often correlated with theoretical calculations. nih.gov Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to predict vibrational frequencies. spectroscopyonline.com The standard approach involves optimizing the molecular geometry of the compound and then performing a frequency calculation, often using the B3LYP functional with a basis set such as 6-311++G(d,p). ijaemr.comnih.gov

The output provides a list of calculated vibrational frequencies and their corresponding normal modes, which can be animated to visualize the atomic motions. Because theoretical calculations typically overestimate vibrational frequencies due to the harmonic approximation, the computed values are often multiplied by an empirical scaling factor (e.g., ~0.96) to improve agreement with the experimental FTIR and Raman data. nih.gov This combined experimental and computational approach allows for a highly confident and detailed assignment of nearly all fundamental vibrational modes.

High-Resolution Mass Spectrometry (HRMS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides an extremely accurate measurement of a molecule's mass, which is essential for determining its elemental composition. For this compound (molecular formula C₁₆H₂₁N₃O), the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is 272.17574 Da. HRMS instruments can measure this mass with an accuracy of less than 5 parts per million (ppm), allowing for the unequivocal confirmation of the molecular formula and distinguishing it from other potential structures with the same nominal mass.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) coupled with HRMS is used to study the fragmentation patterns of the molecule. By inducing fragmentation of the parent ion, a characteristic spectrum of daughter ions is produced, which provides valuable structural information. For this compound, likely fragmentation pathways would involve the cleavage of the benzylic C-N bonds of the methylene bridge, as these are typically the most labile sites.

Plausible Fragmentation Pathways:

Cleavage of the Phenol-CH₂ Bond: This would lead to the formation of a stable [M - C₇H₇O]⁺ fragment corresponding to the dimethylaminophenylaminomethyl cation.

Cleavage of the Aniline-CH₂ Bond: This would result in the formation of a stable [M - C₉H₁₄N₂]⁺ fragment corresponding to a hydroxybenzyl cation.

Analyzing the exact masses of these fragment ions provides further confidence in the proposed structure and helps to piece together the molecular architecture.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Crystal Packing AnalysisA crystal structure for this compound has not been deposited in crystallographic databases. Consequently, an analysis of its absolute configuration and crystal packing is not possible.

Intermolecular Interactions and Crystal Engineering PrinciplesSimilarly, the absence of crystallographic data precludes any discussion on the intermolecular interactions, such as hydrogen bonds or π–π stacking, that govern the crystal engineering principles of this compound.

While extensive research exists for structurally related Schiff bases (compounds containing a C=N imine bond) and other Mannich bases, the user's strict requirement to focus solely on This compound prevents the inclusion of data from these analogues. Therefore, the generation of the requested detailed article with specific data tables and research findings is not possible at this time due to the lack of published experimental work on this particular molecule.

Computational and Theoretical Chemistry Investigations of 2 4 Dimethylamino Phenyl Amino Methyl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods model the electronic structure to predict geometry, energy, and reactivity.

Density Functional Theory (DFT) Studies of Ground State Geometries and Energies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. The B3LYP functional combined with a basis set like 6-311G(d,p) is commonly employed to optimize the ground state geometry of phenolic amine compounds. iucr.orgiucr.org These calculations determine the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.

The process involves calculating key structural parameters such as bond lengths, bond angles, and dihedral angles. For molecules in this class, DFT has been used to confirm tautomeric forms, such as the preference for the enol-imine form in related Schiff bases, which is often stabilized by intramolecular hydrogen bonds (e.g., O—H⋯N). iucr.orgnih.gov The dihedral angle between the phenol (B47542) and aniline (B41778) rings is a critical parameter, indicating the degree of planarity of the molecule, which influences its electronic properties. iucr.org For similar structures, this angle has been calculated to be around 45°. iucr.org

Table 1: Representative Calculated Structural Parameters for Phenolic Amine Compounds

| Parameter | Bond | Typical Calculated Value |

|---|---|---|

| Bond Length | C-O (phenol) | 1.34 Å |

| C=N (imine) | 1.29 Å | |

| Bond Angle | C-N-C | 120.5° |

| C-C-O | 121.0° | |

| Dihedral Angle | Phenol Ring - Aniline Ring | 44.77° |

Note: Data are representative values based on DFT calculations for structurally similar compounds. iucr.org

Ab Initio and Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for investigating the electronic excited states of molecules and predicting their UV-Vis absorption spectra. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. bsu.byresearchgate.net

For related phenolic compounds, TD-DFT calculations have successfully predicted electronic transitions, often corresponding to π-π* and n-π* transitions localized on the aromatic rings and imine groups. iucr.orgmaterialsciencejournal.org The solvent environment can be included in these calculations (e.g., using the Polarizable Continuum Model, PCM), as solvents can cause a shift in the absorption maxima (either a blue or red shift). materialsciencejournal.org These theoretical spectra are often in good agreement with experimental data, validating the computational approach. researchgate.net

Table 2: Sample TD-DFT Calculated Electronic Transitions

| Excited State | Wavelength (λmax) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S1 | 357 nm | 0.491 | HOMO -> LUMO |

| S2 | 320 nm | 0.091 | HOMO-1 -> LUMO |

| S3 | 298 nm | 0.223 | HOMO -> LUMO+1 |

Note: This table contains representative data illustrating typical TD-DFT output for similar molecules. bsu.byresearchgate.netmaterialsciencejournal.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into conformational changes and interactions with their environment, particularly in solution. nih.gov These simulations model the movement of atoms by integrating Newton's equations of motion, allowing for the exploration of a molecule's potential energy surface. nih.gov

For complex organic molecules, MD simulations can reveal how the molecule flexes and changes shape in a solvent like water or methanol. researchgate.netmdpi.com This analysis is crucial for understanding how intermolecular forces, such as hydrogen bonding with the solvent, affect the molecule's structure and stability. researchgate.net The simulations can track the root-mean-square deviation (RMSD) to assess the stability of the molecular structure over the simulation time, which can range from picoseconds to nanoseconds. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors (e.g., HOMO-LUMO Gap, MEP, Fukui Functions)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comacadpubl.eu The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large gap implies high stability and low reactivity, characterizing the molecule as "hard," whereas a small gap suggests higher reactivity and characterizes the molecule as "soft." iucr.org

DFT calculations are used to determine the energies of the HOMO and LUMO and to map their electron density distributions. iucr.org For this class of compounds, the HOMO is typically localized on the electron-rich dimethylaminophenyl moiety, while the LUMO may be distributed across the phenol ring system. iucr.orgacadpubl.eu

The Molecular Electrostatic Potential (MEP) surface is another tool used to predict reactivity. It maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule. acadpubl.eumalayajournal.org

Table 3: Calculated Quantum Chemical Reactivity Descriptors

| Parameter | Symbol | Typical Value | Description |

|---|---|---|---|

| HOMO Energy | E_HOMO | -6.21 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | E_LUMO | -2.13 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | ΔE | 4.08 eV | Indicator of chemical stability and reactivity |

| Chemical Hardness | η | 2.04 | Resistance to change in electron distribution |

| Electronegativity | χ | 4.17 | Power of an atom to attract electrons |

| Electrophilicity Index | ω | 4.26 | Measure of electrophilic power |

Note: Values are representative examples calculated for similar Schiff base compounds using DFT. iucr.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stabilizing Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a localized picture of chemical bonds and lone pairs, which aligns closely with classical Lewis structures. wikipedia.orgwisc.edu This method is particularly useful for analyzing intramolecular charge transfer (ICT) and other stabilizing electronic interactions. wisc.edu

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be compared with experimental results to confirm molecular structures. The Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). semanticscholar.org Theoretical chemical shifts are often calculated for the optimized geometry of the molecule and show a strong linear correlation with experimental values, aiding in the assignment of complex spectra. semanticscholar.org

Similarly, vibrational frequencies corresponding to infrared (IR) spectra can be calculated using DFT. The calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are therefore scaled by an empirical factor to improve agreement. researchgate.net Potential Energy Distribution (PED) analysis can then be used to assign the calculated vibrational modes to specific molecular motions, such as C-H stretching or aromatic ring vibrations. semanticscholar.org

Table 4: Sample Calculated Vibrational Frequencies and Assignments

| Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| 1 | 3500 | 3360 | O-H stretch |

| 2 | 3100 | 2976 | Aromatic C-H stretch |

| 3 | 1620 | 1555 | Aromatic C=C stretch |

| 4 | 1280 | 1229 | C-N stretch |

Note: Frequencies are representative and would be scaled for comparison with experimental data.

In-Depth Analysis of 2-(((4-(Dimethylamino)phenyl)amino)methyl)phenol Reveals a Gap in Coordination Chemistry Research

Despite a thorough review of available scientific literature, detailed research on the coordination chemistry and metal complexation of the specific compound this compound is not present in published studies. While the broader class of compounds, such as Schiff bases and other aminophenol derivatives, is extensively studied as ligands for metal complexes, this particular molecule has not been the subject of dedicated investigation according to accessible academic and research databases.

The principles of ligand design suggest that this compound possesses potential as a chelating agent. The molecule contains multiple potential donor sites: the phenolic oxygen, the secondary amine nitrogen, and the dimethylamino nitrogen. This arrangement could allow it to act as a bidentate or tridentate ligand, coordinating with a central metal ion to form stable chelate rings. The electronic properties of the donor atoms and the steric arrangement of the phenyl rings would be key factors in its chelation capabilities and the resulting stability of any metal complexes formed. However, without experimental data, any discussion of its specific chelation behavior remains theoretical.

Similarly, information regarding the synthesis, characterization, and properties of metal complexes involving this specific ligand is absent from the scientific literature. Standard synthetic routes for related compounds often involve the condensation of an amine with an aldehyde, followed by complexation with a metal salt. Characterization would typically involve techniques such as elemental analysis, FT-IR, UV-Vis, and NMR spectroscopy, as well as single-crystal X-ray diffraction to determine the precise stoichiometry and geometry of the metal-ligand adducts. Spectroscopic analysis would be expected to show characteristic shifts upon coordination. For instance, in IR spectroscopy, a shift in the C-N or O-H stretching frequencies would indicate their involvement in bonding with the metal center. UV-Vis spectroscopy could reveal new charge-transfer bands upon complex formation.

Finally, the catalytic applications of metal complexes derived from this ligand in organic transformations are also undocumented. While metal complexes of similar Schiff base ligands are known to be effective catalysts in various organic reactions, the catalytic potential of complexes formed with this compound has not been explored.

Integration into Advanced Materials Architectures (e.g., Coordination Polymers, Metal-Organic Frameworks)

The structural features of this compound, particularly its potential for bridging metal centers, make it a candidate for the construction of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). nih.gov

Coordination polymers are inorganic-organic hybrid materials formed by the self-assembly of metal ions and organic ligands. MOFs are a subclass of coordination polymers that are characterized by their crystalline and porous nature. The incorporation of functional ligands, such as the one discussed here, into these frameworks can lead to materials with tailored properties for applications in gas storage, separation, sensing, and catalysis. researchgate.net

The synthesis of a coordination polymer or MOF with this ligand would involve the reaction of the ligand with a suitable metal salt under solvothermal or other appropriate conditions. The resulting structure would be dictated by the coordination preferences of the metal ion and the geometry of the ligand. The presence of the dimethylamino group could also serve as a basic site within the framework, potentially enhancing its affinity for acidic gases like CO₂.

The following table outlines the potential for integrating the ligand into these advanced materials.

| Material Architecture | Synthetic Approach | Potential Properties and Applications |

| Coordination Polymers | Reaction of the ligand with metal salts under various conditions (e.g., slow evaporation, hydrothermal). | Luminescence, magnetic properties, catalysis. |

| Metal-Organic Frameworks (MOFs) | Solvothermal synthesis using the ligand as a linker with metal nodes. | High porosity for gas storage and separation, heterogeneous catalysis, chemical sensing. |

Chemical Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a prime site for chemical modification through reactions such as etherification and esterification. These transformations alter the electronic properties of the molecule by replacing the acidic proton and modifying the electron-donating capacity of the oxygen atom.

Etherification and Esterification Reactions and Their Impact on Electronic Properties

Direct O-alkylation or O-acylation of aminophenols can be challenging due to the competitive nucleophilicity of the amino group. A common strategy to achieve selective O-functionalization involves a three-step process: protection of the amino group, reaction at the hydroxyl group, and subsequent deprotection. For instance, the amino group can be reversibly protected by condensation with an aldehyde, such as benzaldehyde, to form a Schiff base (imine). This intermediate can then be treated with an alkylating or acylating agent to functionalize the phenolic hydroxyl group. The final step involves hydrolysis to restore the amino functionality.

Esterification: The phenolic group can be converted into an ester (-OCOR) through reaction with acyl chlorides or acid anhydrides. Ester groups are generally considered electron-withdrawing through resonance, which decreases the electron-donating ability of the oxygen atom compared to the hydroxyl group. This modification can significantly alter the electronic landscape of the molecule.

The impact of these modifications on electronic properties is summarized in the table below.

| Modification | Reagents | Resulting Group | Electronic Effect |

| Etherification | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Alkoxy (-OR) | Increases electron-donating capacity of oxygen |

| Esterification | Acyl Halide (e.g., CH₃COCl), Base | Ester (-OCOR) | Decreases electron-donating capacity of oxygen |

Modification of the Secondary Amine and Aromatic Ring

The secondary amine and the two distinct aromatic rings of the parent compound offer further opportunities for derivatization, allowing for fine-tuning of its steric and electronic characteristics.

Substitution Reactions on the Phenyl Rings

The molecule contains two aromatic rings susceptible to electrophilic substitution, with reactivity dictated by the existing substituents.

Phenolic Ring: The hydroxyl group is an activating, ortho, para-directing group. Given that the ortho position is occupied by the aminomethyl bridge and the para position is unsubstituted, electrophilic attack is most likely to occur at the positions ortho and para to the hydroxyl group.

Dimethylaniline Ring: The dimethylamino group is a very strong activating, ortho, para-directing group. The para position is occupied by the secondary amine bridge. Therefore, electrophilic substitution is highly favored at the positions ortho to the dimethylamino group.

Reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂ or Cl₂) would be directed to these activated positions. The introduction of electron-withdrawing groups (like -NO₂) or electron-donating groups (like additional alkyl groups) on the rings would further modulate the molecule's electronic properties.

Alkylation or Acylation of the Amine Moiety

The secondary amine bridge is nucleophilic and can be readily modified.

Alkylation: N-alkylation can be achieved using various alkylating agents. For instance, reductive amination using an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) can introduce an additional alkyl group, converting the secondary amine to a tertiary amine. Transition metal-catalyzed N-alkylation reactions, using alcohols as alkylating agents via a "borrowing hydrogen" strategy, are also established methods for similar aniline derivatives. This modification increases the steric bulk around the nitrogen and enhances its basicity.

Acylation: The secondary amine can be converted to an amide by reaction with acyl halides (e.g., acetyl chloride) or anhydrides. Acyl halides are highly reactive and can effectively acylate even less reactive diarylamines. The resulting amide group significantly changes the geometry and electronic nature of the nitrogen atom. The lone pair of the nitrogen participates in resonance with the carbonyl group, making it non-basic and altering its coordination potential.

| Modification | Reagents | Resulting Group | Effect on Amine |

| N-Alkylation | Aldehyde/Ketone + NaBH₄ | Tertiary Amine | Increases steric bulk and basicity |

| N-Acylation | Acyl Halide (e.g., CH₃COCl) | Amide | Removes basicity, increases steric bulk |

Synthesis and Investigation of Structurally Related Analogs (e.g., Schiff Bases derived from the compound)

Structurally related analogs of this compound can be designed to probe structure-activity relationships. A key class of such analogs are the Schiff bases from which the parent compound is derived.

The synthesis of the parent compound is typically achieved via the reduction of a Schiff base intermediate. This intermediate is formed by the condensation reaction between an aldehyde (2-hydroxybenzaldehyde) and an amine (N,N-dimethyl-p-phenylenediamine).

Synthesis of Schiff Base Analogs:

Reactants: 2-hydroxybenzaldehyde + N,N-dimethyl-p-phenylenediamine

Reaction: Condensation, typically by refluxing in a solvent like ethanol.

Product: (E)-2-(((4-(dimethylamino)phenyl)imino)methyl)phenol

This Schiff base, characterized by an imine (C=N) bond, is a distinct compound with its own set of properties. It is often a crystalline, colored solid. By using substituted salicylaldehydes or substituted N,N-dimethyl-p-phenylenediamines in the initial condensation, a library of related Schiff base analogs can be synthesized. These analogs are valuable as ligands in coordination chemistry, often forming stable complexes with various metal ions.

Impact of Structural Modifications on Electronic and Coordination Behavior

Each of the derivatization strategies discussed has a predictable impact on the electronic and coordination behavior of the molecule.

Modification of the Phenolic Hydroxyl Group: Converting the hydroxyl group to an ether (-OR) enhances the electron-donating ability of the phenolic ring, which can increase the Lewis basicity of other sites in the molecule and affect its redox properties. Conversely, esterification to an -OCOR group withdraws electron density, having the opposite effect. Removing the acidic proton also eliminates the possibility of coordination via deprotonation of the hydroxyl group.

Modification of the Secondary Amine: N-alkylation to a tertiary amine increases steric hindrance around the nitrogen center, which could affect its ability to coordinate to a metal center. N-acylation to form an amide removes the nitrogen's basicity and its ability to act as a ligand site almost entirely due to resonance delocalization of the lone pair.

Schiff Base Analogs: The imine nitrogen of a Schiff base is a key coordination site. The electronic properties of Schiff base analogs can be systematically tuned by substituents on the aromatic rings. These compounds often act as chelating ligands, coordinating to metal ions through both the imine nitrogen and the phenolic oxygen. The reduced form (the parent compound) offers a more flexible ligand scaffold with a basic secondary amine donor site instead of the imine.

Strategies for Polymer Incorporation or Surface Immobilization for Material Science Applications

The unique trifunctional nature of this compound, possessing a phenolic hydroxyl (-OH), a secondary amine (-NH-), and a tertiary amine (-N(CH₃)₂), presents a versatile platform for its integration into polymeric systems and for the functionalization of material surfaces. These functional groups offer multiple pathways for covalent bonding and non-covalent interactions, enabling the design of advanced materials with tailored properties.

Polymer Incorporation Strategies

The reactive hydroxyl and secondary amine groups are primary sites for incorporating the molecule into polymer backbones through various polymerization techniques.

Step-Growth Polymerization: The compound can act as a monomer or a co-monomer in step-growth polymerization reactions.

Polyesters and Polyamides: The secondary amine can react with acyl chlorides or carboxylic acids to form amide linkages, while the phenolic hydroxyl can react with acyl chlorides or carboxylic acids to form ester linkages. This allows for its incorporation into copolyesters and copolyamides, potentially enhancing properties such as thermal stability, dye affinity, or antioxidant capabilities due to the presence of the phenolic and amino groups.

Polyurethanes: The phenolic hydroxyl and the secondary amine can both react with isocyanate groups to form urethane (B1682113) linkages. wikipedia.org This dual reactivity allows the molecule to act as a chain extender or a cross-linker in polyurethane synthesis, potentially creating materials with increased rigidity, thermal resistance, and improved adhesion. The tertiary amine group can also act as a catalyst in the polyurethane reaction.

Epoxy Resins: The secondary amine is a highly reactive site for the ring-opening reaction of epoxides. This enables the compound to be used as a curing agent or hardener for epoxy resins, similar to other aminophenolic compounds. google.com The resulting cross-linked network would benefit from the rigidity of the aromatic rings and the functionality of the pendant dimethylamino and hydroxyl groups.

Grafting onto Existing Polymers: The molecule can be chemically grafted onto existing polymer chains to modify their surface properties or bulk characteristics. This can be achieved through "grafting to" methods, where the functional groups of the molecule react with complementary groups on a polymer backbone. ethz.ch For instance, it could be grafted onto polymers containing electrophilic sites such as chloroacetyl or epoxy groups.

Surface Immobilization Strategies

The functional groups of this compound allow for its covalent attachment to a wide variety of material surfaces, thereby modifying their chemical and physical properties for specific applications.

Immobilization on Oxide Surfaces: Surfaces rich in hydroxyl groups, such as silica, titania, and other metal oxides, can be functionalized. mdpi.com

Silanization: The surface can first be treated with an organosilane coupling agent that introduces an amine-reactive group (e.g., an epoxy or isocyanate silane). The secondary amine of the target molecule can then be covalently bonded to this activated surface.

Direct Condensation: While less common for phenols, under certain conditions, the phenolic hydroxyl could potentially undergo a direct condensation reaction with surface hydroxyls, though this is a less favorable pathway compared to using coupling agents.

Immobilization on Polymeric Surfaces: Polymeric surfaces can be pre-treated to introduce reactive functionalities for grafting.

Plasma or Chemical Oxidation: Surfaces of polymers like polyethylene (B3416737) or polypropylene (B1209903) can be oxidized to create hydroxyl or carboxyl groups. These can then be activated (e.g., using carbodiimide (B86325) chemistry for carboxyl groups) to react with the secondary amine of the molecule.

Aminolysis: For polyester (B1180765) surfaces, aminolysis can be employed to introduce amine groups, which could then be further functionalized to link with the phenolic hydroxyl of the target molecule. nih.gov

Immobilization on Metallic Surfaces: Noble metal surfaces like gold or silver can be functionalized by first creating a self-assembled monolayer (SAM) of a bifunctional linker molecule (e.g., a mercaptoalkanoic acid). The terminal carboxylic acid of the SAM can then be activated to form an amide bond with the secondary amine of this compound.

The successful incorporation or immobilization of this molecule could lead to materials with enhanced antioxidant properties, improved adhesion, altered hydrophilicity, catalytic activity, or the ability to coordinate with metal ions for sensing or environmental remediation applications.

Illustrative Data on Hypothetical Polymer Systems

The following table presents hypothetical data for polymers that could be synthesized using this compound as a monomer or modifier. This data is for illustrative purposes only, as no specific experimental results have been reported in the literature for this compound.

| Polymer System | Incorporation Method | Role of Compound | Potential Change in Property | Hypothetical T_g (°C) |

| Poly(ethylene terephthalate) Copolymer | Co-polymerization | Comonomer replacing ethylene (B1197577) glycol | Increased dye uptake, UV stability | 85 |

| Polyurethane | Chain Extension/Cross-linking | Reactant with diisocyanate | Increased hardness, thermal stability, catalytic curing | 110 |

| Epoxy Resin (DGEBA-based) | Curing | Hardener | Higher cross-link density, improved chemical resistance | 150 |

| Polystyrene-graft-Compound | "Grafting to" reaction | Grafted side chain on chloromethylated polystyrene | Modified surface energy, introduction of basic sites | 102 |

Table 1: Hypothetical properties of polymers incorporating this compound. T_g (Glass Transition Temperature) values are speculative.

Advanced Applications

The multifunctional nature of this compound suggests its potential use in several advanced applications.

Table 4: Summary of Potential

| Application Area | Rationale and Mechanism |

|---|---|

| Catalysis | - Organocatalysis: The basic nitrogen atoms can catalyze reactions like aldol (B89426) or Knoevenagel condensations. - Homogeneous Catalysis: Metal complexes of the ligand could serve as catalysts for polymerization, oxidation, or C-C coupling reactions. Its structural similarity to components of epoxy curing agents suggests this possibility. wikipedia.org |

| Chemical Sensing | The coordination of a specific metal ion at the N,O-chelation site could perturb the electronic structure of the N,N-dimethylaniline fluorophore/chromophore, leading to a change in color (colorimetric sensing) or fluorescence intensity (fluorometric sensing). |

| Materials Science | - Polymer Synthesis: Can be used as a monomer to synthesize new polymers with unique thermal or electronic properties. - Epoxy Resin Curing: Can act as a hardener or accelerator for epoxy resins, with the multiple amine and hydroxyl sites facilitating cross-linking. wikipedia.orggoogle.com - Antioxidant: The phenolic moiety can act as a radical scavenger, making it a potential antioxidant additive for polymers and other organic materials. kajay-remedies.com |

Future Directions and Outlook

The study of 2-(((4-(Dimethylamino)phenyl)amino)methyl)phenol presents a rich field for future research. Immediate goals should include its definitive synthesis and thorough characterization using modern analytical techniques. Following this, a systematic investigation of its coordination chemistry with a broad range of metal ions would be a logical next step, characterizing the resulting complexes and exploring their catalytic and material properties.

Applications in Advanced Materials and Chemical Sensing Principles Based on 2 4 Dimethylamino Phenyl Amino Methyl Phenol

Chemosensory Mechanisms and Sensing Principles (Excluding Biological Analytes)

The presence of both acidic (phenolic hydroxyl) and basic (amino) groups within the same molecule allows for potential interactions with a variety of analytes through hydrogen bonding, acid-base reactions, or coordination chemistry.

The nitrogen and oxygen atoms in the molecule possess lone pairs of electrons, making them potential binding sites for metal ions. Upon coordination with a metal cation, changes in the electronic properties of the molecule would be expected, leading to detectable shifts in its absorption or fluorescence spectra (optical recognition) or changes in its redox potential (electrochemical recognition). For instance, binding of a cation could inhibit certain photophysical processes, leading to a "turn-on" or "turn-off" sensory response.

| Analyte Type | Potential Interaction Mechanism | Expected Signal Change |

| Metal Cations (e.g., transition metals) | Coordination with phenolic oxygen and amine nitrogens. | Changes in UV-Vis absorbance, modulation of fluorescence intensity, or shift in redox potential. |

| Anions (e.g., fluoride, acetate) | Hydrogen bonding with the phenolic -OH and secondary -NH groups. | Alteration of electronic structure, leading to optical or electrochemical signal changes. |

This table is a theoretical representation of potential interactions and is not based on experimental data for the specified compound.

Detection of neutral small molecules could occur through hydrogen bonding interactions. For example, molecules with hydrogen bond accepting or donating capabilities could interact with the phenolic and amino groups. This interaction would alter the intramolecular environment and, consequently, the electronic and photophysical properties of the compound. The dimethylamino group, a strong electron donor, makes the molecule sensitive to changes in its electronic environment, which could be perturbed by the binding of an analyte.

Fluorescence-Based Sensing Systems and Photophysical Principles

The combination of a phenol (B47542) and a dimethylaminophenyl group suggests that the compound could be fluorescent and that its fluorescence properties could be modulated by analyte binding through mechanisms such as ESIPT and PET.

Molecules containing both a proton-donating group (like the phenolic hydroxyl) and a proton-accepting group in close proximity can exhibit Excited State Intramolecular Proton Transfer (ESIPT). nih.gov Upon photoexcitation, the acidity of the phenol and the basicity of a nearby acceptor (potentially one of the nitrogen atoms) increase, facilitating the transfer of a proton. mdpi.com This process leads to the formation of an excited-state tautomer with a distinct, large Stokes-shifted emission. rsc.org The efficiency of ESIPT can be highly sensitive to the local environment and interactions with analytes. An analyte binding to either the hydroxyl or the acceptor site could disrupt the intramolecular hydrogen bond, thereby inhibiting ESIPT and causing a significant change in the fluorescence signal.

Photoinduced Electron Transfer (PET) is a common mechanism in "fluorophore-spacer-receptor" type sensors. In the case of 2-(((4-(Dimethylamino)phenyl)amino)methyl)phenol, the dimethylaminophenyl moiety can act as an electron donor (the receptor) and the phenol group as part of the fluorophore system. In the absence of an analyte, photoexcitation of the fluorophore can be followed by electron transfer from the high-energy orbital of the tertiary amine to the excited fluorophore, quenching the fluorescence. mdpi.com Upon binding of an analyte (e.g., a proton or a metal ion) to the amine, its electron-donating ability is suppressed. This inhibition of the PET process would "turn on" the fluorescence, providing a detectable signal. nih.gov

| Photophysical Process | Key Structural Features | Sensing Mechanism |

| ESIPT | Phenolic -OH (proton donor) and a nearby nitrogen atom (proton acceptor). | Analyte binding disrupts intramolecular proton transfer, altering the emission spectrum. |

| PET | Dimethylamino group (electron donor) and the aromatic system (fluorophore). | Analyte binding to the amine inhibits quenching, resulting in fluorescence enhancement. |

This table outlines theoretical photophysical sensing mechanisms based on the compound's structure.

Electrochemical Sensing Principles and Device Design (Non-biological)

The phenolic group is electrochemically active and can be oxidized. The potential at which this oxidation occurs is sensitive to the electronic environment. Analyte binding could alter the electron density on the phenol ring, thus shifting its oxidation potential. An electrochemical sensor could be designed by immobilizing the compound on an electrode surface (e.g., a glassy carbon electrode). mdpi.com The binding of a target analyte would then be detected as a change in the oxidation peak potential or current, as measured by techniques like cyclic voltammetry or differential pulse voltammetry. The presence of multiple amine groups could also offer binding sites that, when occupied, would influence the redox properties of the phenol group, providing a basis for the sensing mechanism. mdpi.com

Cyclic Voltammetry and Amperometric Response Analysis

The electrochemical characteristics of this compound can be effectively investigated using cyclic voltammetry (CV). This technique provides insights into the oxidation and reduction processes of the molecule. The electroactive nature of this compound is primarily due to the phenolic hydroxyl group and the amino moieties. mdpi.comnih.gov The oxidation of the phenolic group is a key process, which typically involves the transfer of electrons to an electrode surface. researchgate.net

The presence of strong electron-donating groups, specifically the dimethylamino substituent and the secondary amine bridge, is expected to significantly lower the oxidation potential of the phenolic ring compared to unsubstituted phenol. rsc.org This facilitates the removal of an electron, making the compound more susceptible to oxidation. The cyclic voltammogram of such a compound would likely exhibit one or more anodic peaks corresponding to these oxidation events. However, a common phenomenon observed during the electrochemical oxidation of phenols is the fouling of the electrode surface, where the products of oxidation, often polymeric in nature, adhere to the electrode, leading to a decrease in signal over consecutive scans. researchgate.netnih.gov

For chemical sensing applications, amperometry can be utilized. By applying a constant potential at which the compound readily oxidizes, a current is generated that is directly proportional to the concentration of the analyte. mdpi.com This principle allows for the development of sensitive amperometric sensors for detecting phenolic compounds. researchgate.net The selectivity and sensitivity of such sensors can be influenced by the molecular structure of the recognition element and the operating conditions. myu-group.co.jpmdpi.com

Table 1: Representative Oxidation Potentials of Phenol and Related Compounds

| Compound | Oxidation Potential (Epa vs. Ag/AgCl) | Key Feature |

| Phenol | ~ +0.8 V | Baseline phenolic structure |

| 4-Aminophenol | ~ +0.3 V | Strong electron-donating amino group |

| 4-Methoxyphenol | ~ +0.6 V | Electron-donating methoxy (B1213986) group |

| This compound | Estimated < +0.5 V | Multiple strong electron-donating groups |

Note: The data for the title compound is an estimation based on the electrochemical behavior of structurally similar molecules.

Redox Behavior and Electron Transfer Characteristics

The redox behavior of this compound is characterized by the transfer of electrons, often coupled with proton transfer. The initial step in its oxidation is likely the formation of a radical cation through the loss of a single electron. nih.gov For the phenolic part of the molecule, this process can occur via a Concerted Proton-Electron Transfer (CPET), where the phenolic proton is transferred to a suitable acceptor (like the adjacent nitrogen atom or a solvent molecule) simultaneously with the electron removal. nih.gov

First Oxidation (Phenolic Moiety): The phenolic hydroxyl group undergoes a one-electron oxidation, potentially coupled with proton transfer, to form a phenoxyl radical.

Second Oxidation (Amino Moiety): The dimethylaminophenyl group can undergo a separate one-electron oxidation to form a radical cation.

The electron transfer characteristics are intrinsically linked to the molecular structure. The π-systems of the two aromatic rings provide pathways for the delocalization of charge in the resulting radical ions, which can contribute to their stability. tokushima-u.ac.jp The rate of electron transfer in solution is influenced by factors such as the solvent environment and the reorganization energy required for the molecule to adopt the geometry of the oxidized state. The study of electron transfer in such systems is crucial for understanding reaction mechanisms in both chemical and biological contexts. researchgate.net

Table 2: Key Redox and Electron Transfer Characteristics

| Parameter | Description | Expected Characteristics for the Compound |

| Redox Mechanism | The pathway of electron and proton transfer. | Likely involves Concerted Proton-Electron Transfer (CPET) at the phenol group. |

| Number of Electrons | The number of electrons transferred in each redox step. | Typically one-electron steps for each active site (phenol and dimethylamino). |

| Reversibility | The ability of the oxidized species to be reduced back to the original form. | May exhibit quasi-reversible or irreversible behavior due to potential follow-up reactions of the radical species. |

| Electron Transfer Rate | The speed at which electrons are transferred between the molecule and the electrode. | Expected to be facile due to the electron-rich aromatic systems. |

Application in Optoelectronic Materials (e.g., Organic Light Emitting Diodes, Solar Cells)

Organic compounds with electron-rich aromatic systems are of significant interest for applications in optoelectronic devices such as Organic Light Emitting Diodes (OLEDs) and organic solar cells. propulsiontechjournal.comresearchgate.net The title compound, this compound, possesses structural motifs common in materials used for these technologies. The presence of both phenol and dimethylaniline moieties, which are strong electron-donating groups, makes the molecule inherently electron-rich.

In the context of OLEDs, such molecules can function as hole-transporting materials (HTMs). The role of an HTM is to facilitate the efficient transport of positive charge carriers (holes) from the anode to the emissive layer of the device. The electron-donating nature of the compound helps in stabilizing the positive charge, which is a key requirement for an effective HTM. While this specific molecule is not a conventional choice, its fundamental properties align with the requirements for charge-transport layers. Some advanced OLED emitters utilize a phenomenon known as Twisted Intramolecular Charge Transfer (TICT), where electron transfer occurs between a donor and an acceptor part of a molecule upon photoexcitation. researchgate.net The donor-π-donor structure of the title compound could be a foundational block for designing more complex molecules with specific optoelectronic functions.

Charge Transport Properties and Device Performance Principles

The performance of an organic electronic device is critically dependent on the charge transport properties of the constituent materials. In organic semiconductors, charge transport occurs via a "hopping" mechanism, where charge carriers (electrons or holes) move between adjacent molecules in the solid state. The efficiency of this process is governed by the electronic coupling between molecules and the energy required for a molecule to accommodate a charge carrier.

For this compound, its electron-rich character makes it a candidate for p-type (hole) transport. The highest occupied molecular orbital (HOMO) would be the primary pathway for hole conduction. The energy level of the HOMO is a critical parameter, as it must align with the work function of the anode and the HOMO level of the adjacent layer to ensure efficient injection and transport of holes with minimal energy barriers.

Table 3: Representative Energy Levels for Hole-Transporting Materials

| Material Type | Typical HOMO Level (eV) | Typical LUMO Level (eV) | Application |

| Arylamine derivatives | -5.1 to -5.6 | -2.0 to -2.5 | Hole Transport in OLEDs |

| Carbazole derivatives | -5.4 to -5.9 | -2.1 to -2.8 | Host and Hole Transport |

| Phenol/Aniline (B41778) Systems | -5.3 to -5.7 | -1.9 to -2.4 | Potential for Hole Transport |

Note: The values for Phenol/Aniline Systems are estimations based on the electronic properties of the functional groups.

Supramolecular Chemistry and Self Assembly of 2 4 Dimethylamino Phenyl Amino Methyl Phenol Systems

Investigation of Non-Covalent Interactions

Hydrogen bonds are a predominant non-covalent interaction in phenolic and amino compounds. In derivatives of 2-(((4-(Dimethylamino)phenyl)amino)methyl)phenol, both intramolecular and intermolecular hydrogen bonds are observed. Intramolecular hydrogen bonds, often formed between the phenolic hydroxyl group and a nearby nitrogen atom, contribute to the stabilization of the molecular conformation. For instance, in similar Schiff base compounds, an intramolecular O—H⋯N hydrogen bond is a common feature that leads to the formation of a stable six-membered ring motif. nih.govnih.gov

Intermolecular hydrogen bonds, on the other hand, connect individual molecules to form larger assemblies. These can include O—H⋯O, O—H⋯N, and C—H⋯O interactions, leading to the formation of chains, layers, or complex three-dimensional networks in the crystal lattice. nih.govnih.gov The strength and geometry of these hydrogen bonds are influenced by the electronic nature of the substituents on the aromatic rings.

| Compound | Interaction Type | Donor-Acceptor Distance (Å) | Significance | Reference |

|---|---|---|---|---|

| (E)-2-{[(4-(Hydroxymethyl)phenyl)imino]methyl}phenol | Intramolecular O—H⋯N | - | Forms a stable S(6) ring motif. | nih.gov |

| (E)-2-{[(4-(Hydroxymethyl)phenyl)imino]methyl}phenol | Intermolecular O—H⋯O | - | Links molecules into a two-dimensional array. | nih.gov |

| 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline | Intermolecular C—H⋯N | 3.463(4) | Stabilizes the molecular structure. | researchgate.net |

| 2-Methoxy-5-((phenylamino)methyl)phenol | Intermolecular O—H⋯O | 2.8885(15) and 2.9277(5) | Contributes to the formation of the crystal packing. | researchgate.net |

Aromatic rings in molecules like this compound can engage in π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the π-electron clouds of adjacent aromatic rings, are crucial for the stabilization of crystal structures and the formation of columnar or layered assemblies. The geometry of π-π stacking can vary, including face-to-face and offset arrangements, and is influenced by the electronic properties and steric hindrance of the substituents on the rings. scirp.orgmdpi.comnih.gov

| Compound | Interaction Type | Key Geometric Parameters | Structural Role | Reference |

|---|---|---|---|---|

| 2-{(4-{[(2-Hydroxyphenyl)(phenyl)methylidene]amino}phenyl)iminomethyl}phenol | C—H···π | - | Organizes molecules into layers. | nih.gov |

| (E)-2-{[(4-(Hydroxymethyl)phenyl)imino]methyl}phenol | C—H···π | - | Contributes to the stabilization of the crystal packing. | nih.gov |

| (E)-5-diethylamino-2-({[4-(dimethylamino)phenyl]imino}methyl)phenol | C—H···π | - | Links molecules into sheets. | nih.gov |

Host-Guest Chemistry and Complexation with Molecular Receptors

Currently, there is limited specific information available in the searched results regarding the host-guest chemistry and complexation of this compound with molecular receptors. However, the presence of both hydrogen bond donor/acceptor sites and aromatic rings suggests its potential to act as a guest molecule for various hosts, such as cyclodextrins, calixarenes, or crown ethers. The dimethylamino and phenol (B47542) moieties could engage in hydrogen bonding or electrostatic interactions within a host's cavity, while the phenyl rings could participate in hydrophobic or π-π stacking interactions. Further research is needed to explore and characterize these potential host-guest systems.

Self-Assembly Processes in Solution and Solid State

The combination of hydrogen bonding and π-π stacking interactions drives the self-assembly of this compound and its derivatives in both solution and the solid state. In solution, these non-covalent interactions can lead to the formation of well-defined aggregates or oligomers. The nature of the solvent can significantly influence the self-assembly process by competing for hydrogen bonding sites or affecting the strength of hydrophobic interactions.

In the solid state, these interactions direct the crystallization process, resulting in specific packing arrangements and crystal morphologies. For example, intermolecular hydrogen bonds can lead to the formation of one-dimensional chains or two-dimensional sheets, which are then further organized by π-π stacking and C-H···π interactions to form a three-dimensional crystal lattice. researchgate.net

Design of Supramolecular Architectures (e.g., Cages, Capsules)

The functional groups present in this compound make it a potential building block for the design of more complex supramolecular architectures. By modifying the core structure with additional coordinating or interacting sites, it may be possible to direct its self-assembly into discrete, higher-order structures like cages or capsules. For instance, the introduction of metal-coordinating ligands could enable the formation of metallo-supramolecular cages through coordination-driven self-assembly. The design of such architectures remains an area for future investigation.

Thermodynamic and Kinetic Aspects of Supramolecular Complex Formation

The formation of supramolecular complexes involving this compound is governed by thermodynamic and kinetic parameters. The thermodynamics of complexation are determined by the change in Gibbs free energy (ΔG), which is a function of the enthalpy (ΔH) and entropy (ΔS) changes upon complex formation. Favorable enthalpic contributions typically arise from the formation of strong non-covalent interactions like hydrogen bonds and π-π stacking. The entropy change can be complex, with contributions from the loss of translational and rotational freedom of the individual molecules and the release of solvent molecules from the interacting surfaces.

The kinetics of complex formation describe the rate at which the complex is formed and the mechanism of the association and dissociation processes. These rates are influenced by factors such as the activation energy for complex formation, the pre-exponential factor, and the viscosity of the medium. Detailed thermodynamic and kinetic studies, which could be performed using techniques like isothermal titration calorimetry (ITC) and nuclear magnetic resonance (NMR) spectroscopy, are needed to fully understand the dynamics of supramolecular complex formation for this system.

Future Research Directions and Unexplored Academic Avenues for 2 4 Dimethylamino Phenyl Amino Methyl Phenol

Emerging Synthetic Paradigms and Sustainable Production Methods

The traditional synthesis of 2-(((4-(Dimethylamino)phenyl)amino)methyl)phenol, likely a variation of the Mannich reaction, offers considerable scope for modernization through emerging synthetic paradigms. Future research should prioritize the development of sustainable and efficient production methods, moving beyond classical approaches.

One promising avenue lies in the adoption of catalytic methods . Recent advancements in the catalytic amination of phenols offer a greener alternative to traditional condensation reactions. rsc.orgpolibatam.ac.idbohrium.comhellonesh.ionih.gov For instance, the use of rhodium or palladium catalysts in the direct amination of phenols with amines is a highly atom-economical approach, with water as the sole byproduct. rsc.orgpolibatam.ac.idbohrium.comhellonesh.ionih.gov Investigating the applicability of such catalytic systems to the synthesis of the target molecule could significantly reduce waste and improve energy efficiency. Furthermore, exploring transition-metal-free synthetic routes, such as those employing mild oxidants to produce aminophenols from readily available precursors like cyclohexanones, could offer a more cost-effective and environmentally benign pathway. acs.org

| Synthetic Paradigm | Potential Advantages for this compound Synthesis | Key Research Focus |

| Catalytic Methods | High atom economy, reduced waste, milder reaction conditions. | Screening of rhodium, palladium, and other transition metal catalysts; exploration of transition-metal-free catalytic systems. |

| Green Chemistry | Use of renewable feedstocks, safer solvents, reduced energy consumption, and minimized environmental impact. | Application of green solvents (e.g., ionic liquids), solvent-free synthesis, and quantitative sustainability assessment using green metrics. |

| Flow Chemistry | Enhanced safety, improved process control, scalability, and potential for higher yields and purity. | Development of a continuous-flow reactor setup, optimization of reaction parameters in a flow system, and integration with in-line purification techniques. |

Novel Applications in Non-Biological Advanced Materials and Chemical Systems

The unique molecular architecture of this compound, which combines a phenolic hydroxyl group, a secondary amine, and a tertiary dimethylamino group, suggests a wide range of potential applications in advanced materials and chemical systems.

The compound's structure also makes it a promising candidate as a building block for advanced polymers . Aminophenols can be used as monomers in the synthesis of polymers like polyaminophenols, which may exhibit interesting properties such as electrical conductivity. chemintelligence.comiscientific.orgresearch.googleulster.ac.uk The dimethylamino group could further enhance the properties of the resulting polymer, potentially leading to materials with applications in sensors, electronic devices, or antistatic coatings.

| Potential Application | Rationale based on Molecular Structure | Proposed Research Direction |

| Corrosion Inhibitor | Presence of multiple N and O atoms for strong adsorption on metal surfaces. | Evaluation of inhibition efficiency on various metals in different corrosive media; electrochemical and surface analysis studies. |

| Polymer Building Block | Contains multiple functional groups (hydroxyl, primary and secondary amines) suitable for polymerization. | Synthesis and characterization of polymers derived from the compound; investigation of their thermal, mechanical, and electrical properties. |

| Resin Curing Agent | The dimethylamino group can act as a catalyst for epoxy resin curing. | Study of its effect on the curing kinetics and final properties of epoxy and polyester (B1180765) resins. |

| Dye Precursor | Contains both aminophenol and dimethylaniline moieties, which are common in dye synthesis. | Exploration of its use in the synthesis of new azo, triarylmethane, and other classes of dyes; characterization of their spectral and performance properties. |